3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid is a heterocyclic compound characterized by the presence of a pyridine ring, a thiazole ring, and a benzoic acid moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of protein kinases involved in cell proliferation and various cancers.
The compound can be sourced from various chemical suppliers and is also noted in patent literature for its therapeutic applications. For instance, it has been highlighted in patents related to inhibitors of cyclin-dependent kinases (CDKs), which are crucial in the regulation of the cell cycle and are often over-expressed in certain cancers .
This compound falls under the category of organic heterocycles, specifically within the sub-class of thiazole derivatives. It is classified as a small molecule with potential pharmaceutical applications, particularly in oncology.
The synthesis of 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid typically involves multiple steps, including the formation of the thiazole ring followed by coupling with pyridine and benzoic acid. A common synthetic route involves:
Industrial production methods may optimize these synthetic routes to enhance yield and purity while adhering to green chemistry principles. Techniques such as continuous flow reactors can be employed to improve efficiency and reduce environmental impact .
The molecular formula for 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid is C15H11N3O2S, with a molecular weight of approximately 297.33 g/mol. Its structure includes:
The compound's CAS number is 315702-87-5, and it possesses several synonyms that reflect its structural components .
3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Controlled temperatures and pH are typically maintained to ensure desired transformations .
The mechanism by which 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid exerts its biological effects primarily involves inhibition of cyclin-dependent kinases (CDKs). By inhibiting CDK4 and CDK6, this compound can effectively disrupt cell cycle progression, leading to reduced cell proliferation in cancerous tissues.
The binding of this compound to CDKs alters their activity, preventing the phosphorylation of target proteins essential for cell cycle transition from G1 to S phase, thereby inducing cell cycle arrest .
The compound exhibits characteristics typical of organic heterocycles:
Key properties include:
Relevant hazard statements indicate that it may cause skin irritation and serious eye irritation, necessitating appropriate safety measures when handling .
3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid has significant potential in scientific research, particularly in:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3